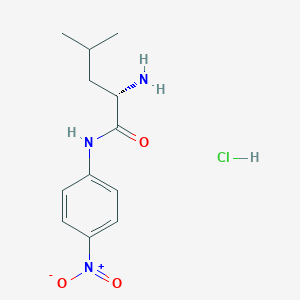

(S)-2-Amino-4-methyl-N-(4-nitrophenyl)pentanamide hydrochloride

Descripción general

Descripción

(S)-2-Amino-4-methyl-N-(4-nitrophenyl)pentanamide hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features an amino group, a methyl group, and a nitrophenyl group, making it a versatile molecule for research and industrial purposes.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-4-methyl-N-(4-nitrophenyl)pentanamide hydrochloride typically involves the reaction of 4-nitrophenylamine with a suitable precursor under controlled conditions. One common method includes the use of alkyl cyanoacetates, which react with substituted aryl or heteryl amines to yield cyanoacetamide derivatives . The reaction conditions often involve solvent-free methods or the use of mild catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and environmental sustainability. Techniques such as catalytic hydrogenation and solvent-free reactions are employed to minimize waste and enhance efficiency .

Análisis De Reacciones Químicas

Hydrolysis Reactions

The compound undergoes hydrolysis under basic or enzymatic conditions, cleaving the amide bond to release detectable byproducts:

- Mechanism :

Enzyme Interactions

The compound exhibits dual roles in enzymatic systems:

Substrate for Aminopeptidases

- Acts as a chromogenic substrate for enzymes like leucine aminopeptidase, enabling real-time kinetic studies via spectrophotometry .

Inhibitor of Serine Proteases

- Irreversibly inhibits serine proteases (e.g., trypsin-like enzymes) at concentrations of 10–100 µM, likely through covalent modification of catalytic residues .

Cycloaddition and Coupling Reactions

The compound participates in synthetic organic reactions, serving as a precursor for complex bicyclic structures:

| Reaction Type | Conditions | Products |

|---|---|---|

| [4+3]-Cycloaddition | Alkylation, olefination | Bicyclodecenes, oxabicyclodecenes |

- Mechanism : Intramolecular cyclization facilitated by alkylation or olefination reagents yields fused bicyclic frameworks .

Reduction of Nitro Group

The nitro group on the aryl ring can be reduced to an amine under catalytic hydrogenation:

| Reaction Type | Conditions | Products |

|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C | 4-Aminophenyl derivative |

Comparative Reactivity with Analogous Compounds

| Compound | Hydrolysis Rate (NaOH) | Enzymatic Susceptibility | Cycloaddition Viability |

|---|---|---|---|

| (S)-2-Amino-4-methyl-N-(4-nitrophenyl)pentanamide | High | High (proteases) | Yes |

| N-(4-Nitrophenyl)acetamide | Moderate | Low | No |

| L-Leucine amide | Low | High (aminopeptidases) | No |

Key Research Findings

- Enzymatic Assays : The compound’s hydrolysis by phosphatases or proteases provides a quantitative method for enzyme activity measurement, with termination via NaOH addition .

- Inhibition Specificity : Irreversible inhibition of serine proteases highlights its potential as a therapeutic agent for conditions involving dysregulated protease activity .

- Synthetic Utility : Participation in [4+3]-cycloadditions expands its use in synthesizing polycyclic natural product analogs .

This compound’s multifunctional reactivity makes it valuable in biochemical assays, pharmaceutical research, and organic synthesis.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Potential Pharmacological Effects

The compound exhibits potential biological activities that are primarily linked to its structural characteristics. The presence of the nitrophenyl group suggests interactions with biological targets, making it a candidate for drug development. Its applications include:

- Anticancer Research : Studies have indicated that compounds with similar structures can exhibit anti-proliferative activities against various cancer cell lines, suggesting that (S)-2-amino-4-methyl-N-(4-nitrophenyl)pentanamide hydrochloride may have similar properties .

- Inhibitors of Enzymatic Activity : The compound can serve as a substrate or inhibitor for specific enzymes, such as leucine aminopeptidase, which is crucial in metabolic pathways .

Biochemical Research

Interaction Studies

Research involving this compound focuses on understanding its interactions with biological macromolecules. This includes:

- Binding Affinity Assessments : Investigations into how this compound binds to receptors or enzymes can provide insights into its mechanism of action and potential therapeutic uses .

- Molecular Docking Studies : Computational models are used to predict how the compound interacts with target proteins, aiding in the design of more effective analogs .

Case Studies and Research Findings

Several studies have documented the synthesis and application of this compound:

- Synthesis Pathways : A multi-step synthesis process allows for the incorporation of specific functional groups that enhance biological activity. This includes nucleophilic substitution reactions that yield various derivatives suitable for different applications .

- In Vivo Studies : Preliminary in vivo studies suggest that compounds structurally similar to this compound may exhibit significant anti-cancer properties, warranting further investigation into its efficacy and safety profiles .

Mecanismo De Acción

The mechanism of action of (S)-2-Amino-4-methyl-N-(4-nitrophenyl)pentanamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s nitrophenyl group plays a crucial role in its reactivity, allowing it to participate in various biochemical reactions. The amino group can form hydrogen bonds and interact with enzymes, influencing their activity and function .

Comparación Con Compuestos Similares

Similar Compounds

4-Nitrophenethylamine hydrochloride: Shares the nitrophenyl group but differs in its overall structure and reactivity.

4-Nitrophenol: Another nitrophenyl compound with distinct chemical properties and applications.

Uniqueness

Its ability to undergo multiple types of reactions and its versatility in synthesis make it a valuable compound for research and industrial purposes .

Actividad Biológica

(S)-2-Amino-4-methyl-N-(4-nitrophenyl)pentanamide hydrochloride, also known as a substrate for various biochemical applications, has garnered interest due to its potential biological activities. This compound is primarily recognized for its role in biochemistry and molecular biology, particularly in enzyme assays.

- Molecular Formula : C₁₂H₁₈ClN₃O₃

- Molecular Weight : 251.28 g/mol

- CAS Number : 4178-93-2

Biological Applications

- Enzyme Substrate :

-

Antimicrobial Properties :

- Research indicates that derivatives of this compound may exhibit antimicrobial activity. A study focused on targeting virulence factors in Pseudomonas aeruginosa highlighted the potential of similar compounds to inhibit bacterial growth and biofilm formation, suggesting that this compound might share similar properties .

- Neurotrophic Effects :

Case Study 1: Peroxidase Activity Detection

In a controlled experiment, this compound was tested for its efficacy as a peroxidase substrate. The results demonstrated a significant increase in colorimetric change proportional to enzyme concentration, confirming its utility in enzyme assays.

Case Study 2: Antimicrobial Activity

A study explored the effectiveness of various nitrophenyl derivatives against Pseudomonas aeruginosa. The findings revealed that compounds with similar structural motifs exhibited significant inhibition of bacterial growth, supporting the hypothesis that this compound may also possess antimicrobial properties.

Comparative Analysis of Related Compounds

| Compound Name | Biological Activity | Application |

|---|---|---|

| This compound | Enzyme substrate, potential antimicrobial | Biochemical assays |

| L-Leucine-p-nitroanilide | Substrate for serine proteases | Enzyme kinetics |

| 4-Nitrophenyl acetate | Substrate for esterases | Biochemical assays |

Propiedades

IUPAC Name |

(2S)-2-amino-4-methyl-N-(4-nitrophenyl)pentanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O3.ClH/c1-8(2)7-11(13)12(16)14-9-3-5-10(6-4-9)15(17)18;/h3-6,8,11H,7,13H2,1-2H3,(H,14,16);1H/t11-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFOYXOWPGRWPLS-MERQFXBCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30585198 | |

| Record name | N-(4-Nitrophenyl)-L-leucinamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30585198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16010-98-3 | |

| Record name | N-(4-Nitrophenyl)-L-leucinamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30585198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.